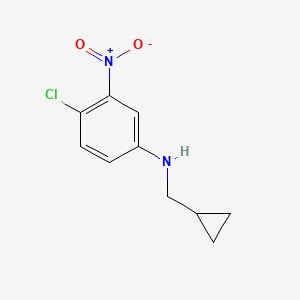

4-chloro-N-(cyclopropylmethyl)-3-nitroaniline

CAS No.: 1157396-76-3

Cat. No.: VC2805558

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1157396-76-3 |

|---|---|

| Molecular Formula | C10H11ClN2O2 |

| Molecular Weight | 226.66 g/mol |

| IUPAC Name | 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline |

| Standard InChI | InChI=1S/C10H11ClN2O2/c11-9-4-3-8(5-10(9)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |

| Standard InChI Key | AKHSYBHJMONUHP-UHFFFAOYSA-N |

| SMILES | C1CC1CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

| Canonical SMILES | C1CC1CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Introduction

Chemical Properties and Structure

4-chloro-N-(cyclopropylmethyl)-3-nitroaniline possesses distinct chemical properties that derive from its specific molecular structure. The compound has a molecular formula of C10H11ClN2O2 and a molecular weight of 226.66 g/mol. Its structure features an aniline backbone with specific substituents strategically positioned to create unique chemical and potentially biological properties.

The key chemical identifiers and structural information for 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline are summarized in the following table:

| Property | Value |

|---|---|

| CAS No. | 1157396-76-3 |

| Molecular Formula | C10H11ClN2O2 |

| Molecular Weight | 226.66 g/mol |

| IUPAC Name | 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline |

| Standard InChI | InChI=1S/C10H11ClN2O2/c11-9-4-3-8(5-10(9)13(14)15)12-6-7-1-2-7/h3-5,7,12H,1-2,6H2 |

| Standard InChIKey | AKHSYBHJMONUHP-UHFFFAOYSA-N |

| SMILES | C1CC1CNC2=CC(=C(C=C2)Cl)N+[O-] |

| PubChem Compound | 43719534 |

The structural features of 4-chloro-N-(cyclopropylmethyl)-3-nitroaniline directly influence its physical and chemical properties. The presence of both hydrophobic (cyclopropylmethyl, chloro) and hydrophilic (nitro, amino) groups creates a molecule with a mixed solubility profile, potentially soluble in a range of solvents depending on their polarity. This balance of hydrophobic and hydrophilic properties is particularly relevant for potential biological applications, as it affects how the compound might interact with biological systems and cellular components.

The electronic distribution within the molecule, influenced by the electron-withdrawing nitro group and the electron-donating amino group, creates regions of varying electron density. This electronic distribution affects the compound's reactivity, including its susceptibility to nucleophilic or electrophilic attack at different positions of the aromatic ring. Understanding these electronic effects is crucial for predicting the compound's behavior in chemical reactions and its potential interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume